5-(3-methylphenyl)-1,3-oxazolidin-2-one
Description
5-(3-Methylphenyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound belonging to the oxazolidinone class, characterized by a five-membered ring containing both oxygen and nitrogen atoms. Its molecular structure features a 3-methylphenyl substituent at position 5 of the oxazolidinone core. This substitution pattern significantly influences its chemical reactivity, stability, and biological interactions. Oxazolidinones are widely studied for their applications in medicinal chemistry, particularly as antibiotics (e.g., Linezolid and Tedizolid), and as intermediates in organic synthesis .
Additionally, the methyl group at the meta position of the phenyl ring may reduce steric hindrance, allowing for more efficient interactions with biological targets such as bacterial ribosomes or enzymes involved in coagulation pathways .
Properties
CAS No. |
57560-61-9 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
5-(3-methylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H11NO2/c1-7-3-2-4-8(5-7)9-6-11-10(12)13-9/h2-5,9H,6H2,1H3,(H,11,12) |
InChI Key |
LMHZGACSBRCTMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2CNC(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization Reaction: One common method for synthesizing 5-(3-methylphenyl)-1,3-oxazolidin-2-one involves the cyclization of 3-methylphenyl isocyanate with ethylene glycol under acidic conditions. The reaction typically proceeds at elevated temperatures to facilitate ring closure.
Industrial Production Methods: Industrially, the compound can be produced via a similar cyclization process, but with optimized reaction conditions to maximize yield and purity. Catalysts and solvents are often employed to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(3-methylphenyl)-1,3-oxazolidin-2-one can undergo oxidation reactions, particularly at the oxazolidinone ring. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form the corresponding amine derivative. This reaction typically requires reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, allowing for the introduction of various functional groups. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products:
Oxidation: Oxidized derivatives of the oxazolidinone ring.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: 5-(3-methylphenyl)-1,3-oxazolidin-2-one can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Biology:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacterial strains.
Medicine:
Drug Development: Due to its unique structure, this compound is being explored as a scaffold for the development of new pharmaceuticals, particularly in the treatment of bacterial infections.
Industry:
Material Science: The compound is used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 5-(3-methylphenyl)-1,3-oxazolidin-2-one exerts its effects is primarily through its interaction with biological targets. The oxazolidinone ring can form hydrogen bonds with enzymes and receptors, modulating their activity. Additionally, the phenyl group can engage in π-π interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Their Implications
| Compound Name | Substituents | Key Features | Applications |
|---|---|---|---|
| This compound | 3-Methylphenyl at position 5 | Enhanced lipophilicity; optimized steric profile for target binding | Antimicrobial research, organic synthesis |
| Linezolid | 3-Fluorophenyl, morpholine at position 5 | Approved antibiotic; inhibits bacterial protein synthesis | Treatment of Gram-positive infections |
| Tedizolid | Tetrazolyl and hydroxymethyl groups | Improved potency against resistant strains; once-daily dosing | Skin and soft tissue infections |
| 5-(Bromomethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one | Bromomethyl at position 5, 3-methylphenyl | High electrophilicity; undergoes nucleophilic substitution reactions | Drug intermediate, cross-coupling chemistry |
| 5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one | Chloromethyl at position 5, phenyl | Moderate reactivity; forms covalent bonds with nucleophiles | Antithrombotic agents, enzyme inhibitors |
Pharmacokinetic and Industrial Relevance
- Synthetic Utility: Unlike Linezolid and Tedizolid, which require multi-step syntheses, this compound can be synthesized efficiently via Friedel-Crafts alkylation or bromination of simpler oxazolidinones .
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